Dimethyl-d6 carbonate

Isotopic purity Stable isotope labeling Procurement specification

Dimethyl-d6 carbonate (CAS 108481-44-3) is the perdeuterated isotopologue of dimethyl carbonate (DMC), in which all six hydrogen atoms are replaced by deuterium (²H). With a molecular formula of C₃D₆O₃ and a molecular weight of approximately 96.06–96.12 g/mol (atom % calculation) , it belongs to the class of stable isotope-labeled carbonate esters.

Molecular Formula C3H6O3
Molecular Weight 96.115
CAS No. 108481-44-3
Cat. No. B590973
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDimethyl-d6 carbonate
CAS108481-44-3
SynonymsAK 100-d6;  AK 100-d6 (carbonate);  Dimethyl-d6 carbonate;  Methyl-d6 carbonate;  NSC 9371-d6; 
Molecular FormulaC3H6O3
Molecular Weight96.115
Structural Identifiers
SMILESCOC(=O)OC
InChIInChI=1S/C3H6O3/c1-5-3(4)6-2/h1-2H3/i1D3,2D3
InChIKeyIEJIGPNLZYLLBP-WFGJKAKNSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Dimethyl-d6 Carbonate (CAS 108481-44-3): Deuterated Dimethyl Carbonate for Isotopic Labeling, NMR Spectroscopy, and Mass Spectrometry


Dimethyl-d6 carbonate (CAS 108481-44-3) is the perdeuterated isotopologue of dimethyl carbonate (DMC), in which all six hydrogen atoms are replaced by deuterium (²H). With a molecular formula of C₃D₆O₃ and a molecular weight of approximately 96.06–96.12 g/mol (atom % calculation) , it belongs to the class of stable isotope-labeled carbonate esters. The compound retains the core reactivity profile of its non-deuterated parent—including methylating, carbonylating, and transesterification capabilities—while providing a mass shift of M+6 for mass spectrometric detection and eliminating ¹H NMR solvent interference [1]. It is supplied at isotopic enrichments of 99 atom % D or higher, with chemical purities (CP) typically ≥97%, and is available from multiple isotope-specialist vendors in ampoule formats suitable for NMR, GC-MS, LC-MS, and neutron scattering applications [1].

Why Non-Deuterated Dimethyl Carbonate or ¹³C-Labeled Analogs Cannot Substitute for Dimethyl-d6 Carbonate in Isotope-Sensitive Applications


Non-deuterated dimethyl carbonate (CAS 616-38-6) and dimethyl carbonate-¹³C₃ (CAS 1173019-06-1) are functionally interchangeable for general synthetic methylation or solvent purposes, but they fail critically in applications requiring deuterium-specific detection or contrast. Non-deuterated DMC dominates ¹H NMR spectra with an intense methyl singlet and cannot serve as an M+6 internal standard in mass spectrometry . Dimethyl carbonate-¹³C₃ provides only an M+3 mass shift and does not eliminate ¹H NMR signals . Moreover, for neutron scattering experiments the large incoherent scattering cross-section of hydrogen (¹H) renders non-deuterated carbonates effectively opaque, whereas the deuterated isotopologue enables structural elucidation with minimal background [1]. These fundamental physical differences make dimethyl-d6 carbonate irreplaceable for isotope-resolved analytical and structural workflows.

Quantitative Differentiation Evidence for Dimethyl-d6 Carbonate vs. Closest Analogs and In-Class Alternatives


Isotopic Enrichment: 99+ Atom % D vs. Natural Abundance (~0.015% D) in Non-Deuterated Dimethyl Carbonate

Dimethyl-d6 carbonate is supplied at ≥99 atom % D enrichment by major isotope vendors, compared to the natural deuterium abundance of approximately 0.015 atom % in non-deuterated dimethyl carbonate [2]. Sigma-Aldrich specifies 99 atom % D with 97% chemical purity (CP), while Carl Roth supplies material at 99.5 Atom% D [1]. Apollo Scientific offers >99.5 Atom % D product with density 1.15 g/cm³ . This >6,600-fold enrichment over natural abundance is the foundational requirement for any deuterium-dependent application. In comparison, dimethyl carbonate-¹³C₃ provides 99 atom % ¹³C enrichment but contains negligible deuterium, making it unsuitable for ²H-based detection or neutron contrast.

Isotopic purity Stable isotope labeling Procurement specification

Mass Spectrometric Differentiation: M+6 Shift Enables Unambiguous Analyte Detection vs. M+0 (DMC) and M+3 (DMC-¹³C₃)

Dimethyl-d6 carbonate provides a nominal mass shift of +6 Da relative to non-deuterated dimethyl carbonate (MW 90.08 → 96.06 g/mol by atom % calculation), which is explicitly designated as 'M+6' by Sigma-Aldrich . In contrast, dimethyl carbonate-¹³C₃ delivers only an M+3 shift (MW 90.08 → 93.06 g/mol) . The +6 Da offset of the d6 isotopologue places the analyte signal well outside the typical +1 to +3 natural abundance isotope envelope of the parent compound, minimizing cross-talk in selected ion monitoring (SIM) or multiple reaction monitoring (MRM) modes on triple quadrupole instruments. For GC-MS and LC-MS/MS quantitative assays, an M+6 internal standard co-elutes with the analyte while providing a mass channel free from native analyte isotope interference, a critical advantage over ¹³C-labeled or partially deuterated alternatives [1].

Mass spectrometry Internal standard GC-MS LC-MS Quantitative analysis

Physical Property Differentiation: Density of Dimethyl-d6 Carbonate (1.15 g/cm³) vs. Non-Deuterated DMC (1.069 g/mL)

Fully deuterated dimethyl-d6 carbonate exhibits a density of 1.15 g/cm³ as reported by Carl Roth and Apollo Scientific [1], compared to 1.069 g/mL at 25°C for non-deuterated dimethyl carbonate per Sigma-Aldrich specification . This represents an approximately 7.6% increase in density attributable to the twofold greater mass of deuterium versus protium. The density of dimethyl carbonate-¹³C₃ is reported as 1.104 g/mL at 25°C , an increase of ~3.3% over non-deuterated DMC. The larger density differential of the d6 isotopologue directly impacts gravimetric-to-volumetric conversion in electrolyte formulation, solution preparation, and volumetric dosing in synthetic protocols where precise stoichiometry depends on volume measurements.

Density Physical property Formulation Solvent handling Battery electrolyte

Elimination of ¹H NMR Solvent Interference: DMC-d6 vs. Non-Deuterated DMC (Strong CH₃ Singlet at δ ~3.7 ppm)

Non-deuterated dimethyl carbonate produces a prominent six-proton singlet at approximately δ 3.7–3.8 ppm in ¹H NMR spectra, which obscures analyte signals in the methyl/methoxy chemical shift region [1]. In dimethyl-d6 carbonate, the six C–H bonds are replaced by C–D bonds; deuterium (I=1) resonates at ¹H NMR frequencies only through its quadrupolar interaction and does not contribute a detectable sharp solvent peak under standard acquisition conditions [2]. Sigma-Aldrich lists this compound as an 'NMR spectroscopy solvent for biomolecular structure analysis,' citing 'excellent solvent characteristics for NMR' and 'high deuterium content for effective labeling' . The residual ¹H signal from incomplete deuteration (<1% protium impurity) is typically negligible relative to the analyte concentration. This contrasts with DMC-¹³C₃, which retains full ¹H intensity and provides no ¹H NMR solvent suppression benefit .

NMR spectroscopy 1H NMR Deuterated solvent Spectral simplification Biomolecular structure

Neutron Scattering Compatibility: Deuterated DMC Enables Structural Elucidation That Hydrogenous DMC Precludes

Hydrogen (¹H) possesses a very large incoherent neutron scattering cross-section (80.27 barn), which produces overwhelming background in neutron diffraction and small-angle neutron scattering (SANS) experiments. Deuterium (²H), by contrast, has a much smaller incoherent cross-section (2.05 barn) and a coherent cross-section that enables structural contrast [1]. Whitfield (2023) employed fully deuterated DMC to solve three previously unreported low-temperature orthorhombic crystal phases via time-of-flight neutron powder diffraction, explicitly noting that a deuterated specimen was required to 'avoid the data-degrading, incoherent scattering from a hydrogenous sample' [2]. Kameda et al. (2016) used DMC-d6 in neutron diffraction measurements of LiPF₆–DMC solutions at 25°C, determining the Li⁺ solvation structure with a nearest-neighbor Li⁺⋯O(DMC) distance of 2.08 ± 0.02 Å—a measurement impossible with hydrogenous DMC [3]. Non-deuterated DMC and DMC-¹³C₃ are both incompatible with these experiments because ¹³C substitution does not mitigate the ¹H incoherent scattering problem.

Neutron diffraction Battery electrolyte Small-angle neutron scattering SEI formation Solvation structure

Procurement Cost Differential: Dimethyl-d6 Carbonate vs. Non-Deuterated DMC—Implications for Budget Planning and Application Justification

Dimethyl-d6 carbonate commands a substantial price premium over non-deuterated DMC, reflecting the cost of multi-step deuteration synthesis and isotopic purification. Representative pricing includes: €192.50 per 1 mL (Carl Roth, 99.5 Atom% D) [1]; approximately £1,010 per 5 mL (Apollo Scientific, >99.5 Atom% D) ; and 4,200 RMB per gram (Macklin, 98%) . In contrast, non-deuterated dimethyl carbonate is priced at approximately $144 per 1 L (Sigma-Aldrich, anhydrous, ≥99%) or $16 per 5 g (AKSci) —a cost differential exceeding three orders of magnitude on a per-gram basis. Dimethyl sulfate-d6 (CAS 15199-43-6), a competing deuterated methylating agent, is similarly positioned in the premium isotope market but carries additional toxicity and handling restrictions that DMC-d6 avoids . The cost premium is directly proportional to deuteration degree: the d6 isotopologue provides six labeled positions, maximizing per-dollar isotopic information density compared to partially deuterated or single-position ¹³C analogs.

Procurement cost Budget planning Isotope pricing Cost–benefit

Recommended Application Scenarios for Dimethyl-d6 Carbonate Based on Verified Differentiation Evidence


Quantitative LC-MS/MS Bioanalysis Using Dimethyl-d6 Carbonate as an M+6 Internal Standard

In pharmacokinetic and environmental exposure studies requiring quantification of dimethyl carbonate as a metabolite or residual solvent, dimethyl-d6 carbonate serves as an optimal internal standard. Its +6 Da mass shift places the IS signal entirely outside the M+0 to M+3 natural abundance isotope envelope of native DMC, enabling precise peak area ratio measurements in MRM mode without isotopic cross-talk correction . The compound co-elutes with the target analyte due to near-identical chromatographic retention, compensating for ionization suppression or enhancement in electrospray ionization (ESI) and atmospheric pressure chemical ionization (APCI) sources. Procurement guidance: specify ≥99 atom % D enrichment and ≥97% chemical purity; CDN Isotopes and Sigma-Aldrich are verified suppliers [1].

¹H NMR Spectroscopy Solvent for Biomolecular Structure Analysis in the Methyl Resonance Region

When characterizing natural products, synthetic intermediates, or biomolecules with diagnostic ¹H signals in the δ 3.0–4.0 ppm range—including methoxy, methyl ester, and carbohydrate protons—dimethyl-d6 carbonate provides a proton-transparent solvent environment . The near-complete absence of a solvent ¹H signal eliminates the need for solvent suppression pulse sequences (e.g., presaturation, WET, or excitation sculpting), which can attenuate nearby analyte signals through saturation transfer. This is particularly advantageous for quantitative NMR (qNMR) assays where solvent peak subtraction introduces integration errors. The compound is available in sealed ampoules from Carl Roth (99.5 Atom% D) and Apollo Scientific, packaged under protective gas to maintain low water content [1].

Neutron Diffraction and Small-Angle Neutron Scattering (SANS) Studies of Lithium-Ion Battery Electrolytes

For research groups investigating Li⁺ solvation structure, solid-electrolyte interphase (SEI) formation, or low-temperature phase behavior of carbonate electrolytes, dimethyl-d6 carbonate is an essential reagent . The approximately 39-fold reduction in incoherent neutron scattering background (²H σ_incoh = 2.05 barn vs. ¹H σ_incoh = 80.27 barn) transforms otherwise uninterpretable data into structurally informative diffraction patterns suitable for pair distribution function (PDF) analysis and Rietveld refinement [1]. Whitfield (2023) demonstrated the resolution of three orthorhombic DMC crystalline phases using deuterated material; Kameda et al. (2016) determined the Li⁺ first solvation shell with 0.02 Å precision using DMC-d6 with ⁶Li/⁷Li isotopic contrast [2]. Researchers must account for the ~7.6% higher density of DMC-d6 (1.15 g/cm³) relative to hydrogenous DMC (1.069 g/mL) when preparing electrolyte solutions of defined molarity .

Reaction Mechanism Elucidation via Deuterium Kinetic Isotope Effect (KIE) and Isotopic Tracing Studies

Dimethyl-d6 carbonate enables mechanistic studies of methylation, transesterification, and carbonylation reactions through primary and secondary deuterium kinetic isotope effects. When the deuterated methyl group (CD₃) is transferred, the k_H/k_D ratio provides mechanistic discrimination between concerted (S_N2-like) and stepwise pathways . Additionally, the compound serves as a tracer in GC-MS monitoring of green chemistry processes, where deuterium incorporation into products can be tracked via the characteristic M+3, M+6, or partial-deuteration mass shifts [1]. Unlike dimethyl sulfate-d6—a competing deuterated methylating agent that is highly toxic and classified as a probable human carcinogen—dimethyl-d6 carbonate offers a lower-toxicity, biodegradable alternative consistent with green chemistry principles, albeit with lower methylation reactivity [2]. Researchers should budget for the substantial cost premium (~1,000× to 10,000× vs. non-deuterated DMC) and procure only the quantity required for the specific mechanistic experiment .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

22 linked technical documents
Explore Hub


Quote Request

Request a Quote for Dimethyl-d6 carbonate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.